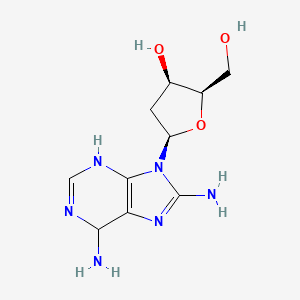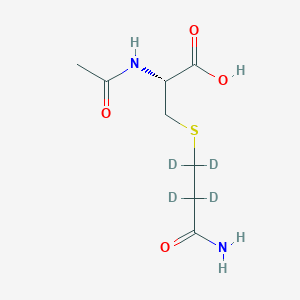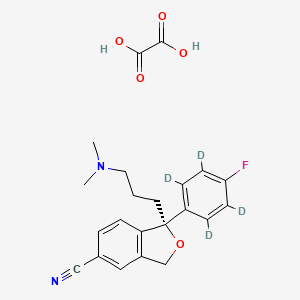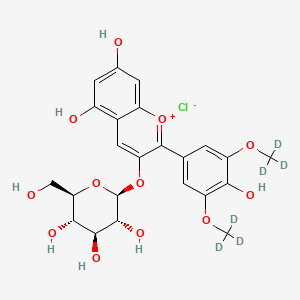
trans-Cinnamaldehyde-d5
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
trans-Cinnamaldehyde-d5: is a deuterated form of trans-cinnamaldehyde, a compound known for its presence in cinnamon oil. The deuterium atoms replace the hydrogen atoms in the aldehyde group, making it useful in various scientific studies, particularly in spectroscopy and metabolic research. The compound retains the characteristic structure of trans-cinnamaldehyde, which includes a phenyl ring with an unsaturated aldehyde attached to it.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of trans-Cinnamaldehyde-d5 typically involves the deuteration of trans-cinnamaldehyde. This can be achieved through catalytic hydrogen-deuterium exchange reactions. One common method involves using a deuterium gas (D2) in the presence of a palladium catalyst to replace the hydrogen atoms with deuterium.
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-pressure reactors and efficient catalysts to ensure complete deuteration. The purity of the final product is crucial, and it is often achieved through multiple purification steps, including distillation and crystallization.
化学反应分析
Types of Reactions:
Oxidation: trans-Cinnamaldehyde-d5 can undergo oxidation reactions to form cinnamic acid or benzaldehyde. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can be reduced to cinnamyl alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: It can participate in nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: KMnO4 in an alkaline medium or CrO3 in an acidic medium.
Reduction: NaBH4 in methanol or LiAlH4 in ether.
Substitution: Various nucleophiles like Grignard reagents (RMgX) or organolithium compounds (RLi).
Major Products:
Oxidation: Cinnamic acid, benzaldehyde.
Reduction: Cinnamyl alcohol.
Substitution: Depending on the nucleophile, products can vary widely.
科学研究应用
Chemistry: trans-Cinnamaldehyde-d5 is used in NMR spectroscopy due to its deuterium atoms, which provide clearer signals and help in studying reaction mechanisms and molecular structures.
Biology: The compound is used in metabolic studies to trace the pathways of cinnamaldehyde in biological systems. Its deuterium atoms make it easier to track using mass spectrometry.
Medicine: Research has shown that trans-cinnamaldehyde has antimicrobial and anti-inflammatory properties. The deuterated form is used to study these effects more precisely.
Industry: In the food and fragrance industry, this compound is used to study the stability and behavior of cinnamaldehyde in various products.
作用机制
The mechanism of action of trans-cinnamaldehyde-d5 involves its interaction with cellular membranes and proteins. It disrupts the cell membrane of microorganisms, leading to their death. The compound also inhibits ATPase activity, disrupting energy metabolism and preventing biofilm formation. These actions make it effective against a wide range of bacteria and fungi.
相似化合物的比较
trans-Cinnamaldehyde: The non-deuterated form, widely used in food and fragrance industries.
Cinnamic Acid: An oxidation product of cinnamaldehyde, used in the synthesis of various pharmaceuticals.
Benzaldehyde: Another oxidation product, used as a flavoring agent and in the synthesis of other chemicals.
Uniqueness: trans-Cinnamaldehyde-d5 is unique due to its deuterium atoms, which make it particularly useful in spectroscopic studies and metabolic tracing. Its stability and reactivity are similar to trans-cinnamaldehyde, but the presence of deuterium provides additional insights in research applications.
属性
分子式 |
C9H8O |
|---|---|
分子量 |
137.19 g/mol |
IUPAC 名称 |
(E)-3-(2,3,4,5,6-pentadeuteriophenyl)prop-2-enal |
InChI |
InChI=1S/C9H8O/c10-8-4-7-9-5-2-1-3-6-9/h1-8H/b7-4+/i1D,2D,3D,5D,6D |
InChI 键 |
KJPRLNWUNMBNBZ-UVQGXXJBSA-N |
手性 SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])/C=C/C=O)[2H])[2H] |
规范 SMILES |
C1=CC=C(C=C1)C=CC=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(2R)-2-amino-6-[3-[6-[5-[(E)-2-carboxy-2-cyanoethenyl]thiophen-2-yl]-3,4-dihydro-2H-quinolin-1-yl]propanoylamino]hexanoic acid;hydrochloride](/img/structure/B12410493.png)
![N-[2-[2-[2-[4-[4-[[1-[6-(2-hydroxypropan-2-yl)pyridin-2-yl]-3-oxo-2-prop-2-enylpyrazolo[3,4-d]pyrimidin-6-yl]amino]phenyl]piperazin-1-yl]ethoxy]ethoxy]ethyl]-3-[5-(2-oxo-4-prop-2-enoylpiperazin-1-yl)furan-2-yl]propanamide](/img/structure/B12410499.png)
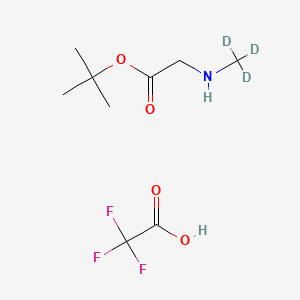
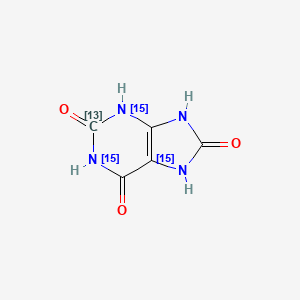
![(3R)-3-[2-[[5-chloro-3-(difluoromethyl)pyrazol-1-yl]methyl]-7-methyl-4-oxopyrazolo[1,5-a]pyrazin-5-yl]butanenitrile](/img/structure/B12410530.png)
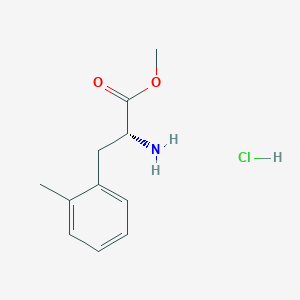
![4-[2-Hydroxy-3-[(1-methylethyl)amino]propoxy]benzoic Acid-d7](/img/structure/B12410547.png)
![1-[(2R,3S)-4-hydroxy-3-(2-methoxyethoxy)-5-methylideneoxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12410553.png)
